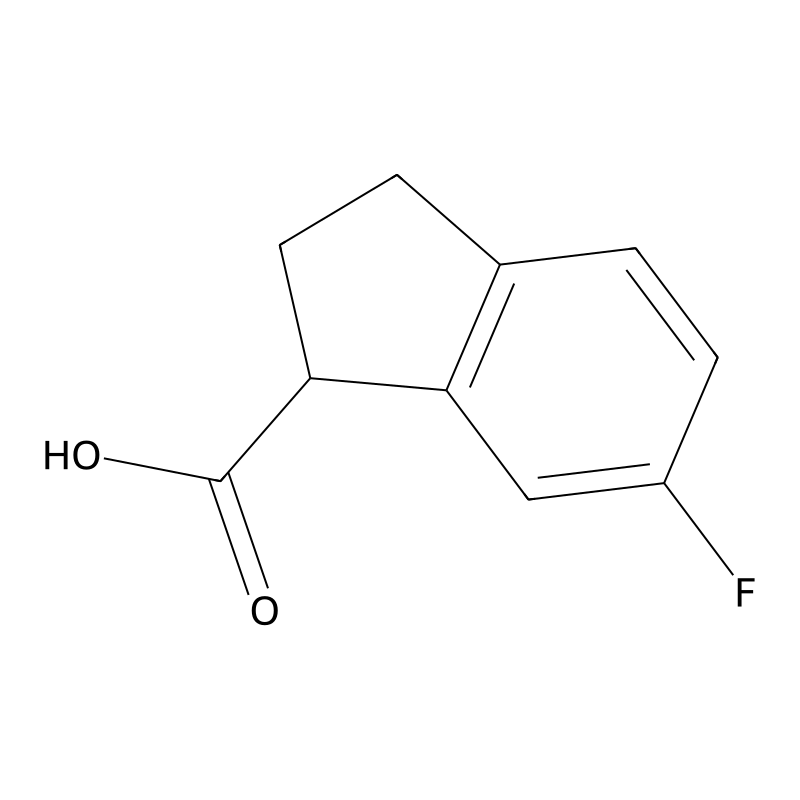6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 180.18 g/mol. This compound features a fluorine atom substituted at the sixth position of the indene ring, which contributes to its unique chemical properties. It is characterized by a carboxylic acid functional group, making it an important intermediate in various chemical syntheses and biological applications .
- Esterification: The carboxylic acid can react with alcohols to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield 6-fluoroindene.
- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, facilitating further derivatization.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .
Several methods can be employed to synthesize 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid:
- Fluorination of Indene Derivatives: Starting from indene or its derivatives, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide.
- Carboxylation Reactions: Indene derivatives can be carboxylated using carbon dioxide under high pressure in the presence of catalysts.
- Multi-step Synthesis: A combination of cyclization and functional group transformations allows for the construction of the indene framework followed by fluorination and carboxylation.
These methods highlight the versatility in synthesizing this compound for various applications .
6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid finds applications in:
- Pharmaceuticals: As an intermediate in drug synthesis, particularly for compounds targeting inflammatory diseases or cancer.
- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
- Material Science: As a building block for creating novel materials with unique properties.
Its unique structure allows it to serve as a versatile intermediate in various synthetic pathways .
Several compounds share structural similarities with 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | Fluorine at position five | Different position of fluorine affects reactivity |
| 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | Chlorine instead of fluorine | Potentially different biological activities |
| 6-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid | Methyl group at position six | Investigated for different pharmacological effects |
The uniqueness of 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid lies in its specific fluorination pattern and carboxylic acid functionality, which may confer distinct physical and chemical properties compared to its analogs .








